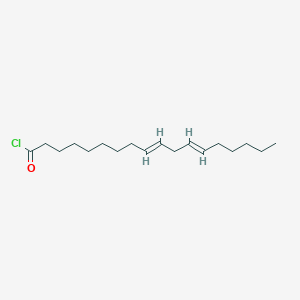

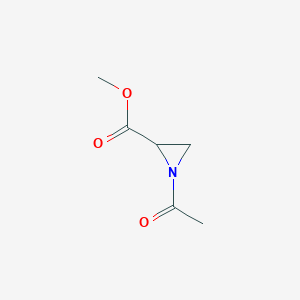

![molecular formula C45H76O7P2 B117566 [hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid CAS No. 146340-00-3](/img/structure/B117566.png)

[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid

Overview

Description

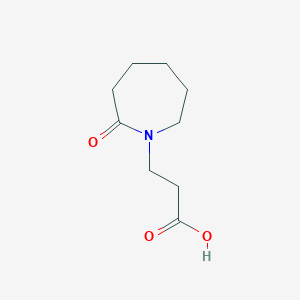

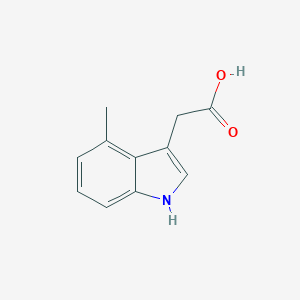

This compound, also known as Solanesyl diphosphate or Solanesyl pyrophosphate , has a molecular formula of C46H78O7P2 . It contains a total of 133 atoms; 78 Hydrogen atoms, 46 Carbon atoms, 7 Oxygen atoms, and 2 Phosphorous atoms .

Molecular Structure Analysis

The SMILES string representation of this compound isCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCC(C)=CCCOP(O)(=O)OP(O)(O)=O . This representation can be used to generate a 3D structure of the molecule for further analysis. Physical And Chemical Properties Analysis

The average mass of this compound is 805.055 Da and the monoisotopic mass is 804.522278 Da .Scientific Research Applications

Organohypervalent Iodine Reagents

This compound is used in the introduction of corresponding phosphonate or phosphinate groups α- to ketone and ester carbonyl groups. This is significant in the transformation of phenylacetylene into acetophenone derivatives, a critical process in organic synthesis (Moriarty et al., 1997).

Phosphonic Acid Applications

Phosphonic acids, including this compound, are employed for their bioactive properties (drug, pro-drug), bone targeting, and medical imaging. They are also used in the design of supramolecular or hybrid materials, and for the functionalization of surfaces (Sevrain et al., 2017).

Properties and Stability

The hydrolytic stability of acylphosphonic acids, like this compound, under acidic and basic conditions has been studied. It's noteworthy that the C–P bond in these compounds is stable in most cases, which is crucial for their use in various chemical reactions (Karaman et al., 1989).

Adhesive Polymers

This compound is utilized in the synthesis of hydrolytically stable phosphonic acid monomers, which are key ingredients in adhesive polymers. These monomers exhibit unique properties during radical polymerization (Moszner et al., 2001).

Calcium-Phosphonate Interactions

The complexation of calcium with phosphonates, such as this compound, is studied for potential applications in medical and analytical fields. This includes the binding of Ca2+ in various pH conditions, which is significant for biological applications (Demadis et al., 2009).

properties

IUPAC Name |

[(3E,7E,11E,15E,19E,23E,27E,31E)-1-hydroxy-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O9P2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46(47)53-54-57(51,52)55-56(48,49)50/h19,21,23,25,27,29,31,33,35,46-47H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3,(H,51,52)(H2,48,49,50)/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPOJVPSOQGXDJ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC(O)OOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC(O)OOP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O9P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

837.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)